Methallyltrimethylsilane

Catalog No.
S709575
CAS No.
18292-38-1
M.F
C7H16Si
M. Wt
128.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallyltrimethylsilane

CAS Number

18292-38-1

Product Name

Methallyltrimethylsilane

IUPAC Name

trimethyl(2-methylprop-2-enyl)silane

Molecular Formula

C7H16Si

Molecular Weight

128.29 g/mol

InChI

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3

InChI Key

OWVJMAKUWHECNI-UHFFFAOYSA-N

SMILES

CC(=C)C[Si](C)(C)C

Canonical SMILES

CC(=C)C[Si](C)(C)C

Organic Synthesis

  • Termination Agent in Cationic Polymerization

    MTMS acts as a potent termination agent in cationic polymerization reactions, effectively quenching the active chain ends and preventing uncontrolled polymer growth []. This precise control over polymer chain length is crucial in synthesizing polymers with specific properties, such as well-defined molecular weight and narrow dispersity.

  • Hydrosilylation Reagent

    MTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond (Si-C) []. This reaction allows for the selective introduction of a trimethylsilyl group (Si(CH₃)₃) into organic molecules, modifying their reactivity and enabling further functionalization steps.

Materials Science

  • Precursor for Organosilicon Polymers

    MTMS serves as a versatile starting material for the synthesis of various organosilicon polymers. Through polymerization reactions, MTMS can be transformed into diverse materials, including polysilanes, silicone resins, and silsesquioxanes []. These polymers exhibit unique properties such as high thermal stability, electrical conductivity, and water repellency, making them valuable for applications in electronics, coatings, and composites.

  • Surface Modification

    MTMS can be employed for the surface modification of various materials, including metals, ceramics, and polymers []. The trimethylsilyl group introduced by MTMS enhances the hydrophobicity (water repellency) and creates a reactive surface, facilitating further functionalization with desired chemical functionalities. This surface modification technique is crucial for improving adhesion, corrosion resistance, and biocompatibility of various materials.

Methallyltrimethylsilane, also known as trimethyl(2-methylprop-2-en-1-yl)silane, is an organosilicon compound with the molecular formula C6H14Si\text{C}_6\text{H}_{14}\text{Si} and a structural formula of H2C=C(CH3)CH2Si(CH3)3\text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{Si}(\text{CH}_3)_3. This compound features a methallyl group attached to a trimethylsilane moiety, making it a useful reagent in organic synthesis. Methallyltrimethylsilane is characterized by its ability to participate in various

  • Oxidation: It can be oxidized to yield silanols or siloxanes.
  • Reduction: Reduction processes can convert it into simpler silanes.
  • Substitution: The compound participates in substitution reactions, especially in the presence of electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on specific reaction conditions, often resulting in silanols and substituted silanes .

Methallyltrimethylsilane can be synthesized through several methods:

  • Reaction with Trimethylchlorosilane: This involves reacting trimethylchlorosilane with methallyl chloride in the presence of a base like sodium hydride:
     CH3 3SiCl+CH2 C CH3 CH2Cl CH3 3SiCH2C CH3 CH2+NaCl\text{ CH}_3\text{ }_3\text{SiCl}+\text{CH}_2\text{ C CH}_3\text{ CH}_2\text{Cl}\rightarrow \text{ CH}_3\text{ }_3\text{SiCH}_2\text{C CH}_3\text{ CH}_2+\text{NaCl}
  • Industrial Production: In industrial settings, it is produced by reacting silane with isobutylene under controlled conditions to achieve high purity and yield .

Methallyltrimethylsilane has several applications:

  • Organic Synthesis: It acts as a source of the methallyl group in various organic reactions, allowing for the synthesis of complex molecules.
  • Catalysis: The compound can serve as a reagent or catalyst in Lewis acid-mediated reactions, facilitating the addition of methallyl groups to target molecules .

Methallyltrimethylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
AllyltrimethylsilaneH2C=CH CH2Si(CH3)3\text{H}_2\text{C}=\text{CH}\text{ }\text{CH}_2\text{Si}(\text{CH}_3)_3Contains an allyl group instead
Trimethylsilyl chloride CH3 3SiCl\text{ CH}_3\text{ }_3\text{SiCl}Used for silylation reactions
MethoxytrimethylsilaneC4H12OSi\text{C}_4\text{H}_{12}\text{OSi}Contains an ether functional group

Uniqueness: Methallyltrimethylsilane is distinguished by its methallyl group, which allows for specific reactivity patterns not found in other similar compounds. Its ability to participate effectively in Lewis acid-mediated reactions makes it particularly valuable in organic synthesis compared to other silanes .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-15

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